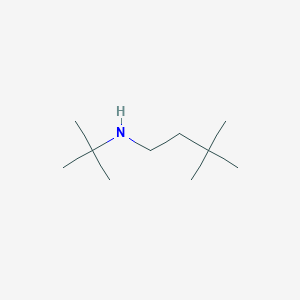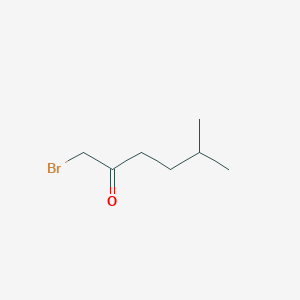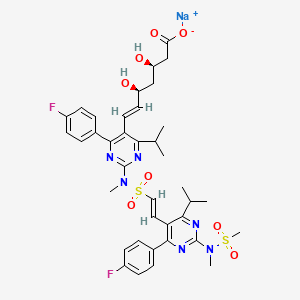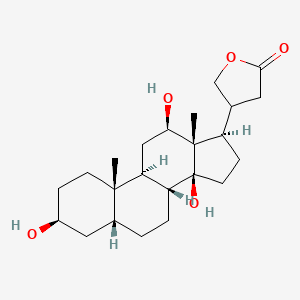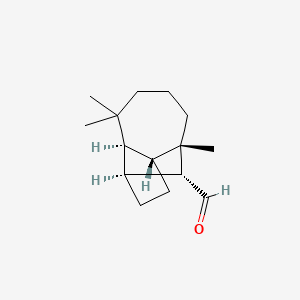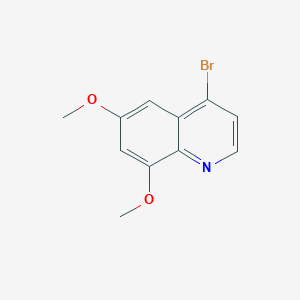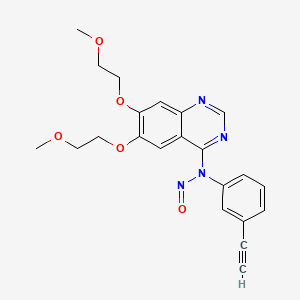
N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide involves multiple steps, starting with the preparation of the quinazoline core. The initial step typically involves the reaction of 3,4-dihydroxybenzaldehyde with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde[_{{{CITATION{{{1{WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy ...](https://patents.google.com/patent/WO2007138613A2/en). This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a series of reactions, including nitration and reduction[{{{CITATION{{{_1{WO2007138613A2 - A process for synthesis of 6,7-bis-(2-methoxyethoxy ....
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization, are employed to obtain highly pure this compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are common, often involving reagents like piperazine.
Major Products Formed: The major products formed from these reactions include various derivatives of the quinazoline core, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide is used to study cellular processes and molecular interactions. It can act as a probe to investigate enzyme activities and binding affinities.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features make it suitable for designing new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties are exploited to create specialized products with specific functionalities.
Mechanism of Action
The mechanism by which N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Erlotinib hydrochloride
Gefitinib
Lapatinib
Uniqueness: N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide stands out due to its unique structural features and reactivity. While similar compounds like erlotinib and gefitinib are also used in cancer treatment, the specific modifications in this compound provide distinct advantages in terms of stability, efficacy, and specificity.
Properties
Molecular Formula |
C22H22N4O5 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-N-(3-ethynylphenyl)nitrous amide |
InChI |
InChI=1S/C22H22N4O5/c1-4-16-6-5-7-17(12-16)26(25-27)22-18-13-20(30-10-8-28-2)21(31-11-9-29-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3 |
InChI Key |
OCLNAPXJKMDMRP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N(C3=CC=CC(=C3)C#C)N=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


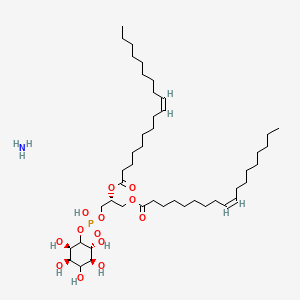
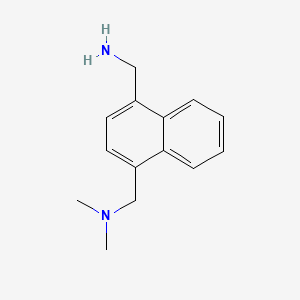
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)

